molecular formula C26H19N5O B1192533 1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

Cat. No. B1192533
M. Wt: 417.47
InChI Key: CQQZVRUJSYPEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMB4563 is a potent ATP-competitive small molecule which preferentially inhibits the serine/threonine protein kinase target of rapamycin complex 2 (TORC2).

Scientific Research Applications

Antimicrobial Activity

  • Imidazo[1,5-a]quinoxaline derivatives, related to the compound , have demonstrated significant antimicrobial properties. These properties are influenced by various alkyl substituents in the pyridine ring and the imidazo[1,5-a]quinoxaline system. Notably, chlorides and iodides show higher activity towards bacteria than fungi (Kalinin et al., 2013).

Chemical Synthesis and Reactivity

  • Research on the synthesis and reactivity of cyanomethyl derivatives of imidazo pyridine and pyrimidine, closely related to the compound , has been conducted. This study provides insights into the potential reactivity and synthesis pathways that could be applicable to similar compounds (Kutrov et al., 2008).

Inhibitory Activities

  • Compounds structurally similar to "1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one" have been identified as inhibitors of VEGFR-2 kinase, suggesting potential application in cancer research or therapy (Han et al., 2012).

Antioxidant Properties

  • Novel quinolinone derivatives, which share a structural similarity with the compound , have been evaluated as antioxidants in lubricating greases. This research suggests potential applications of such compounds in industrial contexts (Hussein et al., 2016).

Anti-Leukemic Activity

  • A compound structurally related to the one , synthesized from 2-nitroaniline, has shown potential anti-leukemic activity against several human leukemia cell lines, indicating possible applications in cancer treatment (Guillon et al., 2022).

Phosphodiesterase Inhibitors

  • Quinoline derivatives, akin to the compound , have been synthesized and evaluated as phosphodiesterase 10A (PDE10A) inhibitors. This research suggests potential applications in neurological or psychiatric conditions (Hamaguchi et al., 2014).

properties

Product Name

1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

Molecular Formula

C26H19N5O

Molecular Weight

417.47

IUPAC Name

1-(4-(1H-Pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C26H19N5O/c1-29-24-17-28-23-11-6-18(19-5-4-12-27-16-19)15-22(23)25(24)31(26(29)32)21-9-7-20(8-10-21)30-13-2-3-14-30/h2-17H,1H3

InChI Key

CQQZVRUJSYPEQY-UHFFFAOYSA-N

SMILES

O=C(N1C2=CC=C(N3C=CC=C3)C=C2)N(C)C4=C1C5=CC(C6=CC=CN=C6)=CC=C5N=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CMB-4563;  CMB 4563;  CMB4563

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.